molecular formula C19H19F3N2O2 B1401770 (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester CAS No. 1311284-09-9

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester

Cat. No.: B1401770
CAS No.: 1311284-09-9
M. Wt: 364.4 g/mol
InChI Key: FYVIFWMFIJIDDH-CMDGGOBGSA-N
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Description

Chemical Structure and Properties The compound, with CAS 1311284-11-3 (reported in and ), features an (E)-configured acrylic acid ethyl ester backbone linked to a phenyl ring substituted with a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl group. Key physicochemical properties include:

  • Molecular formula: C₁₉H₁₉F₃N₂O₂
  • Molecular weight: 364.36 g/mol
  • Predicted density: 1.227 ± 0.06 g/cm³
  • Boiling point: 487.1 ± 45.0 °C
  • pKa: 3.99 ± 0.30 .

Properties

IUPAC Name

ethyl (E)-3-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-4-26-18(25)9-8-13-6-5-7-14(10-13)16-11-15(19(20,21)22)12-17(23-16)24(2)3/h5-12H,4H2,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVIFWMFIJIDDH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloropyridine, followed by substitution reactions to introduce the dimethylamino and trifluoromethyl groups.

    Coupling Reaction: The pyridine derivative is then coupled with a phenylacrylic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to form the desired product.

    Esterification: The final step involves the esterification of the acrylic acid moiety with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that derivatives of pyridine-based compounds exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapeutics .
    • Case studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting potential for (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester in targeted cancer therapies.
  • Neurological Research :
    • The dimethylamino group is known to influence neuroactivity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression or anxiety .
    • Preliminary studies suggest that this compound could modulate neurotransmitter release, thus warranting further exploration in pharmacological contexts.

Materials Science Applications

  • Polymer Chemistry :
    • The compound can serve as a monomer in polymer synthesis. Its acrylic acid functionality allows it to participate in radical polymerization processes, leading to materials with tailored properties for coatings or adhesives .
    • Research has demonstrated that polymers derived from similar acrylic esters can exhibit enhanced mechanical properties and thermal stability.
  • Nanotechnology :
    • Due to its unique chemical structure, this compound may be utilized in the development of functionalized nanoparticles. These nanoparticles can be applied in drug delivery systems, improving the bioavailability and targeting of therapeutic agents .

Research Tool Applications

  • Biochemical Assays :
    • The compound's ability to interact with biological systems makes it useful in developing assays for screening potential drug candidates or understanding biochemical pathways .
    • Its unique structure allows researchers to explore structure-activity relationships (SAR) in drug design.
  • Fluorescent Probes :
    • Due to the presence of fluorine atoms, this compound could potentially be developed into fluorescent probes for imaging applications in biological research, aiding in the visualization of cellular processes .

Summary Table of Applications

Application AreaSpecific Use CasesPotential Outcomes
Medicinal ChemistryAnticancer agents, Neurological treatmentsInhibition of tumor growth, modulation of neurotransmitters
Materials SciencePolymer synthesis, Nanoparticle developmentEnhanced mechanical properties, targeted drug delivery
Research ToolsBiochemical assays, Fluorescent probesImproved drug screening methods, cellular imaging

Mechanism of Action

The mechanism of action of (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the biological context.

Comparison with Similar Compounds

Pyridine-Based Acrylic Acid Esters

These analogs share the pyridine-acrylate core but differ in substituents (Table 1).

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylate C₁₉H₁₉F₃N₂O₂ 364.36 3-phenyl, pyridine with CF₃, NMe₂ Medicinal chemistry (hypothesized)
Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate C₁₅H₂₀N₂O₃ 276.33 4-pivaloylamino-3-pyridyl Synthetic intermediate
{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester C₂₀H₂₃F₃N₃O₂ 406.41 Benzyl-methyl-amino linker Undisclosed (CAS 1311278-84-8)

Key Observations :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • The dimethylamino group in the target compound may improve solubility relative to the pivaloylamino analog .

Aromatic Acrylic Acid Esters with Trifluoromethyl Groups

These compounds retain the trifluoromethyl-phenyl-acrylate motif but lack pyridine rings (Table 2).

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications References
3-(3-Trifluoromethyl-phenyl)-acrylic acid ethyl ester C₁₂H₁₁F₃O₂ 252.21 3-CF₃-phenyl High-purity reference material
Azoxystrobin (fungicide) C₂₂H₁₇N₃O₅ 403.39 Cyanophenoxy-pyrimidine Agricultural fungicide

Key Observations :

  • Azoxystrobin’s pyrimidine ring and methoxy group enhance binding to fungal cytochrome bc1, a feature absent in the target compound .

Pyrimidine and Heterocyclic Analogs

Compounds with pyrimidine or related heterocycles (Table 3):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
2-(Trifluoromethyl)-4-(6-trifluoromethyl-pyridin-3-yl)pyrimidine-5-carboxylic acid C₁₃H₇F₆N₃O₂ 338.20 Pyrimidine-carboxylic acid Intermediate for pharmaceuticals
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate C₁₀H₇FN₂O₂ 206.17 Cyano-fluoro-pyridine Undisclosed

Key Observations :

  • Pyrimidine derivatives like the trifluoromethyl-pyrimidine-carboxylic acid exhibit higher acidity (pKa ~2–3) compared to the target compound’s pKa of 3.99, impacting bioavailability .
  • Fluorine substitution in the cyano-fluoro-pyridine analog may enhance membrane permeability .

Biological Activity

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound has the following characteristics:

  • IUPAC Name : (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-prop-2-enoic acid ethyl ester
  • Molecular Formula : C17H15F3N2O2
  • Molecular Weight : 336.31 g/mol
  • CAS Number : 1311284-01-1

Synthesis Methodology

The synthesis typically involves multi-step organic reactions:

  • Preparation of the pyridine ring.
  • Introduction of dimethylamino and trifluoromethyl groups.
  • Formation of the acrylic acid moiety through condensation reactions under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino and trifluoromethyl substitutions enhance its binding affinity, potentially modulating various biological pathways .

Therapeutic Potential

Research indicates that compounds with similar structures exhibit promising therapeutic effects:

  • Anticancer Activity : Analogous compounds have demonstrated significant antitumor effects in xenograft models, suggesting potential applications in cancer therapy .
  • Angiogenesis Inhibition : The compound may function as an angiogenesis inhibitor, a crucial mechanism in tumor growth and metastasis .

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyridine derivatives, including compounds structurally related to (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid. Results showed that these compounds effectively inhibited fibroblast growth factor receptor (FGFR) tyrosine kinases, leading to reduced tumor growth in bladder cancer models .

Case Study 2: Metabolic Pathway Modulation

Another investigation focused on the metabolic effects of similar acrylic acid derivatives. These studies revealed that the compounds could modulate key metabolic pathways, enhancing their potential as therapeutic agents in metabolic disorders .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityTargetReference
This compoundAntitumorFGFR Tyrosine Kinases
Fexaramine AnalogFXR AgonistIntestinal FXR
NVP-BGJ398AnticancerFGFR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester

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